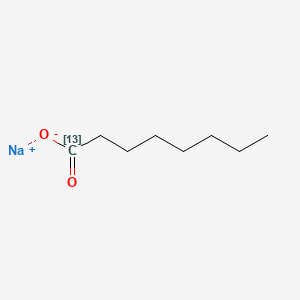
Sodium octanoate-1-13C
Übersicht
Beschreibung
Sodium octanoate-1-13C, also known as 13C Labeled sodium octanoate, Caprylic acid-1-13C sodium salt, Octanoic acid-1-13C sodium salt, Sodium caprylate-1-13C, is a chemical compound with the linear formula CH3(CH2)613CO2Na . It has a molecular weight of 167.19 .
Molecular Structure Analysis
The molecular structure of Sodium octanoate-1-13C is represented by the SMILES string [Na+].CCCCCCC13C=O . The InChI key is BYKRNSHANADUFY-IYWRZBIASA-M .
Physical And Chemical Properties Analysis
Sodium octanoate-1-13C is a solid with a melting point of >300 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A study published in Potato Research demonstrated the use of Sodium octanoate-1-13C in combination with chitosan to reduce dry rot caused by Fusarium Sambucinum in potato minitubers . This represents a potential non-toxic alternative to chemical fungicides in agriculture.
Medium Chain Acyl-CoA Dehydrogenase (MCAD) Study
Sodium octanoate-1-13C: is used to study the activity of MCAD , an enzyme involved in the breakdown of medium-chain fatty acids. This research is significant for understanding inherited metabolic disorders like MCAD deficiency .
Safety and Hazards
Sodium octanoate-1-13C is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
Wirkmechanismus
Target of Action
Sodium octanoate-1-13C, also known as Caprylic acid-1-13C sodium salt or Octanoic acid-1-13C sodium salt , is a medium-chain fatty acid Medium-chain fatty acids like sodium octanoate-1-13c are known to be metabolized in the liver .
Mode of Action
A study on myocardial fatty acid metabolism using hyperpolarized (hp) 13c-labelled compounds, including sodium octanoate-1-13c, suggests that it may play a role in fatty acid catabolism .
Biochemical Pathways
Sodium octanoate-1-13C is involved in the metabolic pathways of fatty acids. It is suggested that Sodium octanoate-1-13C is involved in the metabolism of amino acids and short-chain fatty acids . Furthermore, Sodium octanoate-1-13C is implicated in the hepatic mitochondrial β-oxidation process .
Pharmacokinetics
As a medium-chain fatty acid, it is known to be metabolized in the liver .
Result of Action
It is known that medium-chain fatty acids like sodium octanoate-1-13c can influence cellular metabolism, particularly in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium octanoate-1-13C. For instance, a study on Sodium octanoate in reversed micelles showed that the dynamic behavior of Sodium octanoate, especially that of the polar headgroups, was influenced by the presence of cosolubilized water .
Eigenschaften
IUPAC Name |
sodium;(113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-IYWRZBIASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium octanoate-1-13C | |
CAS RN |
201612-61-5 | |
| Record name | Sodium octanoate C-13, 1- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM OCTANOATE C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





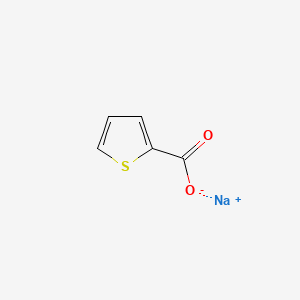
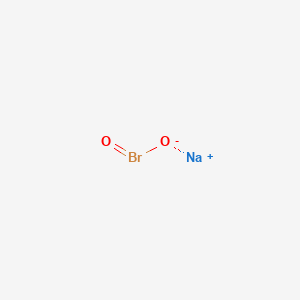
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)
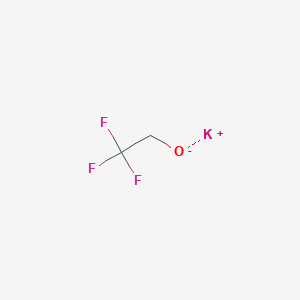



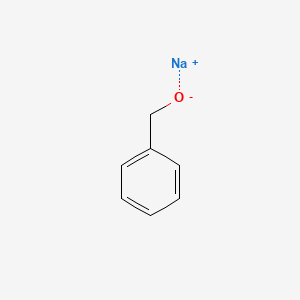
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
